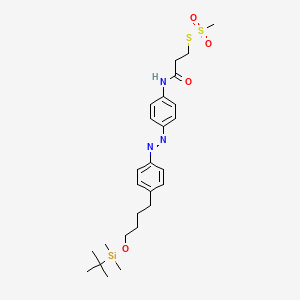
(E)-S-(3-((4-((4-(4-((tert-Butyldimethylsilyl)oxy)butyl)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-S-(3-((4-((4-(4-((tert-Butyldimethylsilyl)oxy)butyl)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a tert-Butyldimethylsilyl group, a diazenyl group, and a methanesulfonothioate group, which contribute to its distinct chemical properties.
Métodos De Preparación
The synthesis of (E)-S-(3-((4-((4-(4-((tert-Butyldimethylsilyl)oxy)butyl)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the tert-Butyldimethylsilyl ether, followed by the introduction of the diazenyl group through a diazotization reaction. The final step involves the formation of the methanesulfonothioate group via a sulfonation reaction. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The tert-Butyldimethylsilyl group can be oxidized under specific conditions, leading to the formation of silanol derivatives.
Reduction: The diazenyl group can be reduced to form amine derivatives.
Substitution: The methanesulfonothioate group can participate in nucleophilic substitution reactions, forming sulfonamide derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(E)-S-(3-((4-((4-(4-((tert-Butyldimethylsilyl)oxy)butyl)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-Butyldimethylsilyl group enhances its stability and bioavailability, while the diazenyl group facilitates its binding to target molecules. The methanesulfonothioate group plays a crucial role in its reactivity, enabling it to participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar compounds include:
Trifluorotoluene: An organic compound with similar solvating properties but different functional groups.
Azelastine Related Compound D: A compound with a similar structural motif but different pharmacological properties.
Compared to these compounds, (E)-S-(3-((4-((4-(4-((tert-Butyldimethylsilyl)oxy)butyl)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C26H39N3O4S2Si |
|---|---|
Peso molecular |
549.8 g/mol |
Nombre IUPAC |
N-[4-[[4-[4-[tert-butyl(dimethyl)silyl]oxybutyl]phenyl]diazenyl]phenyl]-3-methylsulfonylsulfanylpropanamide |
InChI |
InChI=1S/C26H39N3O4S2Si/c1-26(2,3)36(5,6)33-19-8-7-9-21-10-12-23(13-11-21)28-29-24-16-14-22(15-17-24)27-25(30)18-20-34-35(4,31)32/h10-17H,7-9,18-20H2,1-6H3,(H,27,30) |
Clave InChI |
BTBYVZFTPHWGAU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CCSS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-(2-Ethoxyethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13862259.png)
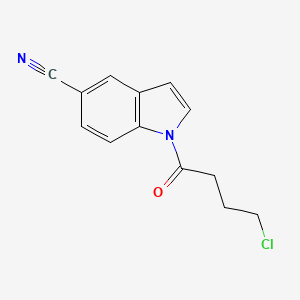
![2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13862268.png)
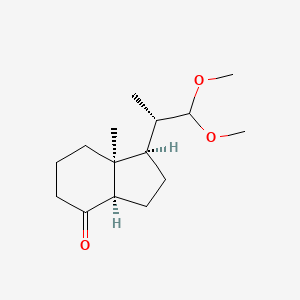
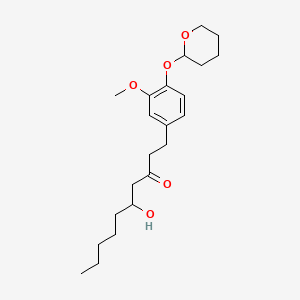
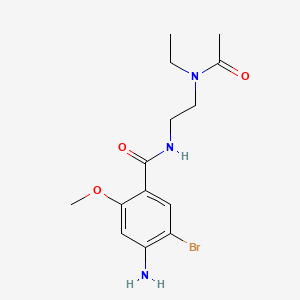
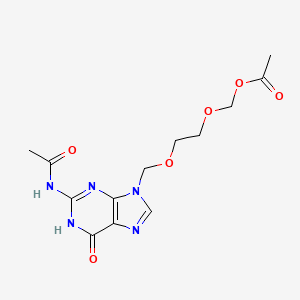
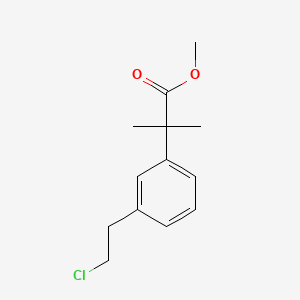


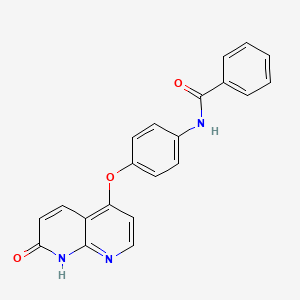
![1-methyl-2-[2-(3-methyl-2-thiophenyl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B13862327.png)
![(2R,6R,8R,12R)-12-phenyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecan-9-one](/img/structure/B13862329.png)

